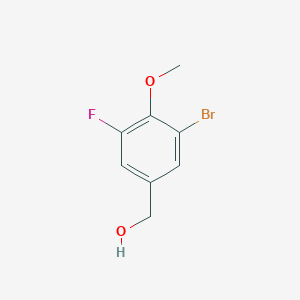
3-Bromo-5-fluoro-4-methoxybenzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-fluoro-4-methoxybenzyl alcohol is an organic compound with the molecular formula C8H8BrFO2. It is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzyl alcohol framework.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-4-methoxybenzyl alcohol typically involves the bromination and fluorination of a methoxybenzyl alcohol precursor. One common method includes:
Fluorination: The addition of a fluorine atom using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-fluoro-4-methoxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the bromine or fluorine substituents using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products Formed
Oxidation: 3-Bromo-5-fluoro-4-methoxybenzaldehyde or 3-Bromo-5-fluoro-4-methoxybenzoic acid.
Reduction: 3-Fluoro-4-methoxybenzyl alcohol or 5-Fluoro-4-methoxybenzyl alcohol.
Substitution: 3-Azido-5-fluoro-4-methoxybenzyl alcohol or 3-Thio-5-fluoro-4-methoxybenzyl alcohol.
Aplicaciones Científicas De Investigación
3-Bromo-5-fluoro-4-methoxybenzyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique substituents.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-fluoro-4-methoxybenzyl alcohol involves its interaction with various molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to specific enzymes or receptors, potentially inhibiting their activity. The methoxy group may also contribute to its overall lipophilicity, affecting its cellular uptake and distribution .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-4-methoxybenzyl alcohol: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
5-Fluoro-4-methoxybenzyl alcohol: Lacks the bromine substituent, potentially altering its chemical properties.
3-Bromo-5-fluoro-4-hydroxybenzyl alcohol: Contains a hydroxyl group instead of a methoxy group, influencing its solubility and reactivity.
Uniqueness
3-Bromo-5-fluoro-4-methoxybenzyl alcohol is unique due to the combination of bromine, fluorine, and methoxy groups on the benzyl alcohol framework. This unique substitution pattern can lead to distinct chemical reactivity and potential biological activities compared to its analogs .
Propiedades
Fórmula molecular |
C8H8BrFO2 |
|---|---|
Peso molecular |
235.05 g/mol |
Nombre IUPAC |
(3-bromo-5-fluoro-4-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H8BrFO2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3,11H,4H2,1H3 |
Clave InChI |
OGJHTLXJZBLAKQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1Br)CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


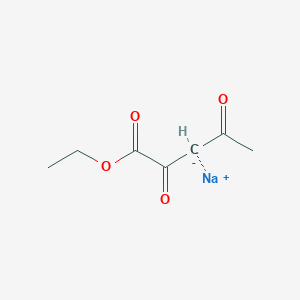
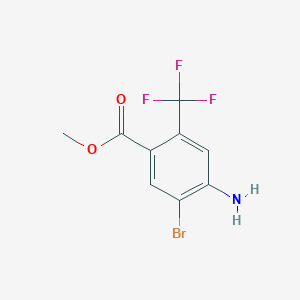
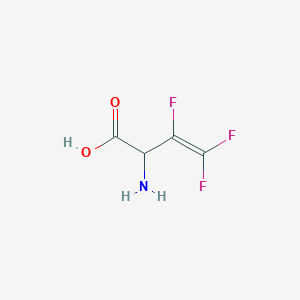
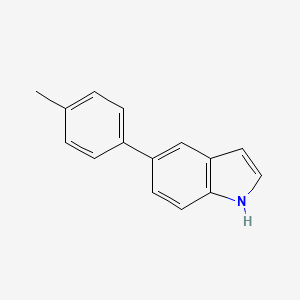
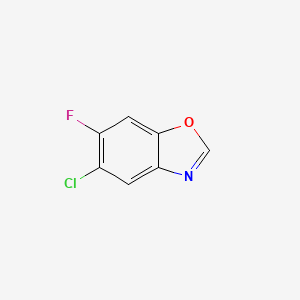
![1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanamine](/img/structure/B15203127.png)


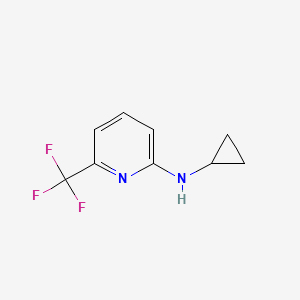
![Ethyl 2-[3-(tert-butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetate](/img/structure/B15203157.png)
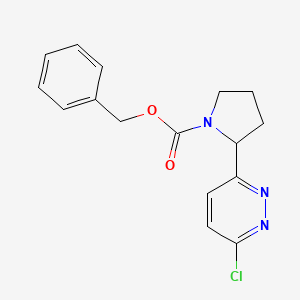
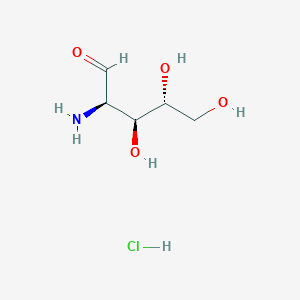
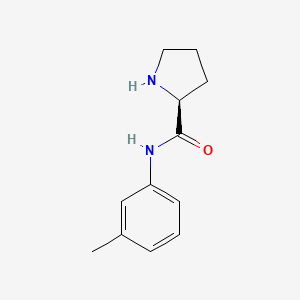
![(2E)-3-methoxy-5-(1H-pyrrol-2-yl)-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole;hydrochloride](/img/structure/B15203203.png)
